molecular formula C14H19N3O4 B2937170 N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034296-97-2

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2937170
CAS No.: 2034296-97-2
M. Wt: 293.323
InChI Key: OOXZGDJZAFNFNX-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isonicotinamide core, a tetrahydro-2H-pyran-4-yl group, and an amino-oxoethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multiple steps, including the formation of the isonicotinamide core, the introduction of the tetrahydro-2H-pyran-4-yl group, and the incorporation of the amino-oxoethyl moiety. Common synthetic routes may involve:

    Formation of the Isonicotinamide Core: This step often involves the reaction of isonicotinic acid with appropriate reagents to form the isonicotinamide structure.

    Introduction of the Tetrahydro-2H-pyran-4-yl Group: This can be achieved through the reaction of the isonicotinamide intermediate with tetrahydro-2H-pyran-4-yl methanol under suitable conditions.

    Incorporation of the Amino-Oxoethyl Moiety: This step involves the reaction of the intermediate with an amino-oxoethyl reagent, such as glycine or its derivatives, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in biochemical studies to investigate enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-methoxyisonicotinamide
  • N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzamide
  • N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Uniqueness

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c15-12(18)8-17-14(19)11-1-4-16-13(7-11)21-9-10-2-5-20-6-3-10/h1,4,7,10H,2-3,5-6,8-9H2,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXZGDJZAFNFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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